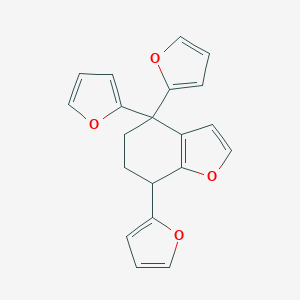
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, also known as TMBF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TMBF is a heterocyclic compound that contains a benzofuran ring and three furyl groups. It has a molecular formula of C19H16O3 and a molecular weight of 292.33 g/mol.
Mécanisme D'action
The mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is not fully understood. However, it is believed that 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has also been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of certain transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a drug. However, one of the limitations of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for research on 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran. One area of interest is in the development of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is in the study of the mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, which may lead to the development of new drugs with similar properties. Additionally, further research is needed to determine the optimal dosage and administration of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran for therapeutic use.
Méthodes De Synthèse
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran can be synthesized through a multistep process that involves the reaction of 2-furylcarbinol with salicylaldehyde in the presence of a catalyst to form 4-(2-furyl)-3-buten-2-one. This intermediate product is then reacted with 2-furylcarbinol and acetic anhydride to form 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran.
Applications De Recherche Scientifique
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi.
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4,4,7-tris(furan-2-yl)-6,7-dihydro-5H-1-benzofuran |
InChI |
InChI=1S/C20H16O4/c1-4-16(21-10-1)14-7-9-20(17-5-2-11-22-17,18-6-3-12-23-18)15-8-13-24-19(14)15/h1-6,8,10-14H,7,9H2 |
Clé InChI |
MGFGMEIWGMUJPO-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5 |
SMILES canonique |
C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















